Cas no 2060031-11-8 (1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid)

1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-Butan-2-yl-3-formylindole-2-carboxylic acid
- 1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid
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- MDL: MFCD30500785
- インチ: 1S/C14H15NO3/c1-3-9(2)15-12-7-5-4-6-10(12)11(8-16)13(15)14(17)18/h4-9H,3H2,1-2H3,(H,17,18)
- InChIKey: GOTHRJYMIHUCPZ-UHFFFAOYSA-N
- ほほえんだ: N1(C(C)CC)C2=C(C=CC=C2)C(C=O)=C1C(O)=O
1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-340093-0.05g |
1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid |
2060031-11-8 | 95.0% | 0.05g |
$612.0 | 2025-03-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01077353-1g |
1-(Butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid |
2060031-11-8 | 95% | 1g |
¥2933.0 | 2023-03-11 | |
Enamine | EN300-340093-2.5g |
1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid |
2060031-11-8 | 95.0% | 2.5g |
$1428.0 | 2025-03-18 | |
Enamine | EN300-340093-0.5g |
1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid |
2060031-11-8 | 95.0% | 0.5g |
$699.0 | 2025-03-18 | |
Enamine | EN300-340093-10g |
1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid |
2060031-11-8 | 10g |
$3131.0 | 2023-09-03 | ||
Enamine | EN300-340093-1.0g |
1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid |
2060031-11-8 | 95.0% | 1.0g |
$728.0 | 2025-03-18 | |
Enamine | EN300-340093-10.0g |
1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid |
2060031-11-8 | 95.0% | 10.0g |
$3131.0 | 2025-03-18 | |
Enamine | EN300-340093-1g |
1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid |
2060031-11-8 | 1g |
$728.0 | 2023-09-03 | ||
Enamine | EN300-340093-0.1g |
1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid |
2060031-11-8 | 95.0% | 0.1g |
$640.0 | 2025-03-18 | |
Enamine | EN300-340093-0.25g |
1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid |
2060031-11-8 | 95.0% | 0.25g |
$670.0 | 2025-03-18 |
1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid 関連文献
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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9. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acidに関する追加情報
1-(Butan-2-yl)-3-formyl-1H-indole-2-carboxylic Acid: A Comprehensive Overview
1-(Butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid, also known by its CAS registry number 2060031-11-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of indole derivatives, which are widely studied due to their diverse biological activities and potential applications in drug discovery. The structure of this compound is characterized by a central indole ring system, which is further substituted with a butan-2-yl group at position 1, a formyl group at position 3, and a carboxylic acid group at position 2. These substituents contribute to the unique chemical properties and biological functions of the molecule.
The indole ring system is a fundamental structural motif in many natural products and synthetic compounds. In this case, the presence of the butan-2-yl group introduces steric bulk and hydrophobicity, while the formyl group at position 3 imparts electron-withdrawing properties. The carboxylic acid group at position 2 is particularly important as it can participate in hydrogen bonding, making it a key functional group for interactions with biological targets. Recent studies have highlighted the importance of such substituents in modulating the pharmacokinetic properties of indole derivatives, including their solubility, permeability, and bioavailability.
One of the most promising applications of 1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid lies in its potential as a lead compound for drug development. Indole derivatives have been extensively investigated for their anti-inflammatory, antioxidant, and anticancer activities. For instance, research published in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against certain enzymes associated with inflammatory pathways. Furthermore, its ability to modulate cellular signaling pathways makes it a valuable tool for studying disease mechanisms at the molecular level.
In addition to its pharmacological applications, this compound has also been explored for its role in materials science. The unique electronic properties of the indole ring system make it an attractive candidate for use in organic electronics. Recent advancements in this area have focused on incorporating such compounds into organic light-emitting diodes (OLEDs) and photovoltaic devices. For example, studies published in Nature Communications have shown that derivatives of this compound can enhance the efficiency of OLEDs by improving charge transport properties.
The synthesis of 1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. A common approach begins with the preparation of an indole derivative through cyclization reactions, followed by functionalization at specific positions to introduce the desired substituents. Recent innovations in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. These advancements are critical for scaling up production to meet growing demand from both academic and industrial sectors.
From an environmental perspective, understanding the fate and toxicity of 1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid is essential for ensuring safe handling and disposal practices. Studies conducted under environmentally relevant conditions have shown that this compound undergoes degradation through oxidative pathways, particularly under UV light exposure. However, further research is needed to fully characterize its environmental impact and develop strategies for minimizing ecological risks.
In conclusion, 1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid, with its unique structural features and diverse functional groups, continues to be a focal point in both academic research and industrial applications. Its potential as a drug candidate, combined with its role in materials science and environmental chemistry, underscores its importance across multiple disciplines. As research progresses, it is anticipated that new insights into its properties will further expand its utility in addressing pressing challenges in health care and technology.
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